N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
Description
N-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a synthetic acetamide derivative featuring a 1,2,4-oxadiazole core substituted with a 3,4-dimethoxyphenyl group at position 3 and an acetamide-linked methyl group at position 3. This compound is structurally designed to optimize interactions with biological targets, particularly enzymes or receptors influenced by aromatic and electron-donating substituents. The 3,4-dimethoxy substitution on the phenyl ring enhances lipophilicity and may improve membrane permeability, while the oxadiazole ring contributes to metabolic stability and hydrogen-bonding capacity .
Properties
Molecular Formula |
C13H15N3O4 |
|---|---|
Molecular Weight |
277.28 g/mol |
IUPAC Name |
N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
InChI |
InChI=1S/C13H15N3O4/c1-8(17)14-7-12-15-13(16-20-12)9-4-5-10(18-2)11(6-9)19-3/h4-6H,7H2,1-3H3,(H,14,17) |
InChI Key |
SMWMOIGHJNLUCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of an appropriate hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the 3,4-dimethoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with a 3,4-dimethoxyphenyl derivative, such as 3,4-dimethoxybenzaldehyde, under suitable conditions.
Attachment of the acetamide group: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride to introduce the acetamide group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.
Interacting with cellular components: Such as DNA or proteins, affecting cellular processes and functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide with analogous compounds, focusing on structural variations, physicochemical properties, and inferred biological implications.
Table 1: Key Structural and Physicochemical Comparisons
Structural and Functional Insights
Oxadiazoles are more metabolically stable than isoxazoles due to reduced susceptibility to enzymatic hydrolysis .
Substituent Effects :
- The 3,4-dimethoxyphenyl group in the target compound confers higher lipophilicity (logP ~2.5–3.0) compared to the 3-methylphenyl analog in (logP ~2.8), favoring membrane permeability but possibly reducing aqueous solubility.
- The sulfamoyl group in and introduces hydrogen-bonding capacity, which may enhance target binding but could limit absorption due to increased polarity.
The furan moiety in may improve π-stacking with aromatic residues in proteins, a feature absent in the target compound.
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s synthesis is likely more straightforward than sulfonamide-linked analogs (e.g., ), which require additional steps for sulfamoyl group incorporation.
- Gaps in Data : Direct biological activity data (e.g., IC₅₀ values) for the target compound are absent in the provided evidence. Comparisons rely on structural inferences and established structure-activity relationships.
Biological Activity
N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a synthetic compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C_{21}H_{22}N_{4}O_{4}
- Molecular Weight : 398.42 g/mol
- CAS Number : 6471518
The compound features a 1,2,4-oxadiazole ring that is known for its ability to participate in various biological interactions. The presence of methoxy groups on the phenyl ring enhances its lipophilicity and potential bioactivity.
This compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound can inhibit specific enzymes that are crucial in various metabolic pathways. For instance, it has been shown to inhibit alkaline phosphatase with an IC50 value of 0.420 μM .
- Anticancer Activity : Research indicates that compounds with similar oxadiazole structures exhibit significant anticancer properties. For example, derivatives have shown IC50 values in the low micromolar range against various cancer cell lines including HEPG2 (liver cancer), MCF7 (breast cancer), and others .
- Modulation of Signaling Pathways : The compound may interact with cellular receptors or signaling pathways that regulate cell growth and apoptosis.
Anticancer Activity
A study evaluating the anticancer potential of oxadiazole derivatives reported that compounds similar to this compound exhibited potent inhibitory effects on cancer cell lines. Notably:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HEPG2 | 1.18 |
| Staurosporine | HEPG2 | 4.18 |
| Ethidium Bromide | HEPG2 | 2.71 |
Enzyme Inhibition Studies
The compound's ability to inhibit alkaline phosphatase was assessed through molecular docking studies which indicated a strong binding affinity with a binding energy of -7.90 kcal/mol . This highlights its potential as a therapeutic agent targeting specific enzymatic pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
